![molecular formula C22H18N2O5S B14230990 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine CAS No. 827303-17-3](/img/structure/B14230990.png)
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is a chemical compound with the molecular formula C22H18N2O6S It is known for its unique structure, which includes an acridine core substituted with methoxy groups at positions 2 and 7, and a nitrophenylmethylsulfinyl group at position 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 2 and 7 through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Nitrophenylmethylsulfinyl Group: The final step involves the introduction of the nitrophenylmethylsulfinyl group at position 9. This can be achieved through a nucleophilic substitution reaction using a suitable sulfinylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine involves its interaction with specific molecular targets and pathways. The nitrophenylmethylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The acridine core can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethoxy-9,9-dimethylfluorene: Similar in structure but lacks the nitrophenylmethylsulfinyl group.
2,7-Dimethoxy-9-mesityl-10-methylacridinium tetrafluoroborate: Contains a mesityl group instead of the nitrophenylmethylsulfinyl group.
Uniqueness
2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine is unique due to the presence of the nitrophenylmethylsulfinyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
827303-17-3 |
|---|---|
Fórmula molecular |
C22H18N2O5S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2,7-dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine |
InChI |
InChI=1S/C22H18N2O5S/c1-28-16-7-9-20-18(11-16)22(19-12-17(29-2)8-10-21(19)23-20)30(27)13-14-3-5-15(6-4-14)24(25)26/h3-12H,13H2,1-2H3 |
Clave InChI |
CITQWVKNUSPDGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



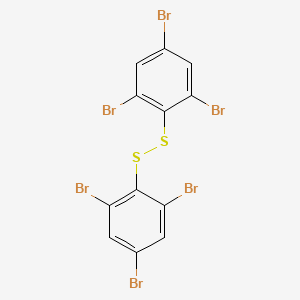
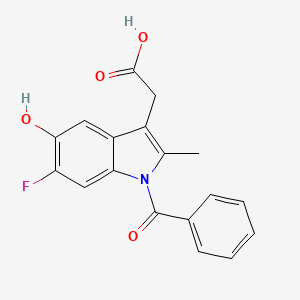
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
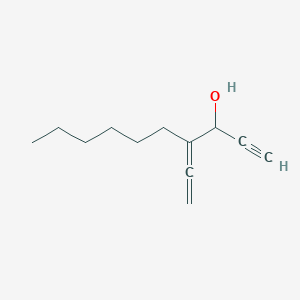
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
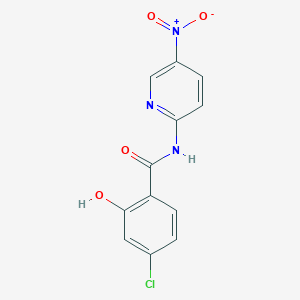
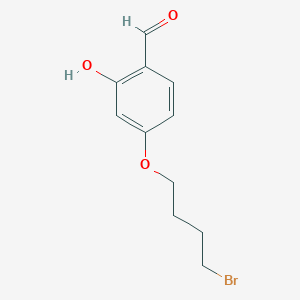
![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
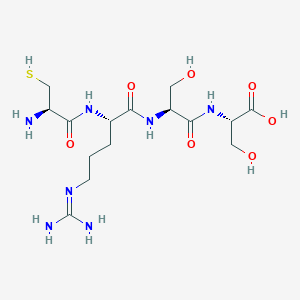

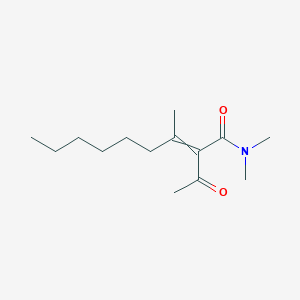
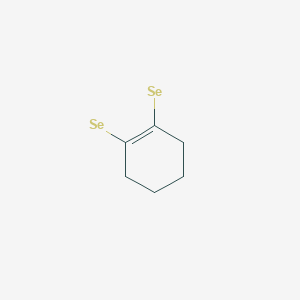
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
